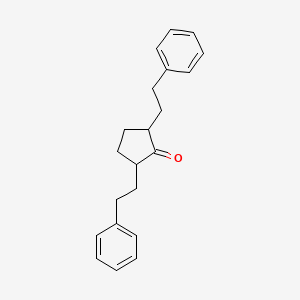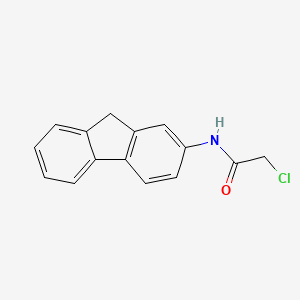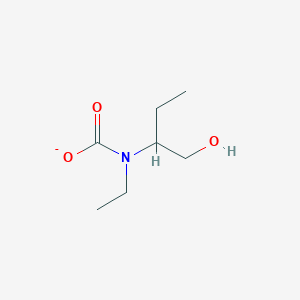
Ethyl(1-hydroxybutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(1-hydroxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxybutan-2-yl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl(1-hydroxybutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-hydroxybutan-2-amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Another method involves the use of urea and ethyl alcohol. This reaction requires heating to promote the formation of the carbamate ester. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Ethyl(1-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a carbamate ester.
Reduction: The carbamate group can be reduced to form an amine, which can further react to form other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include carbamate esters, amines, and substituted carbamates. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
科学研究应用
Ethyl(1-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用机制
The mechanism of action of ethyl(1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl(1-hydroxybutan-2-yl)carbamate is unique due to the presence of the hydroxybutan-2-yl group, which imparts specific reactivity and properties. This distinguishes it from other carbamates and makes it suitable for specialized applications in research and industry.
属性
CAS 编号 |
51170-48-0 |
|---|---|
分子式 |
C7H14NO3- |
分子量 |
160.19 g/mol |
IUPAC 名称 |
N-ethyl-N-(1-hydroxybutan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-3-6(5-9)8(4-2)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11)/p-1 |
InChI 键 |
VWTMVGWRENPFOU-UHFFFAOYSA-M |
规范 SMILES |
CCC(CO)N(CC)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


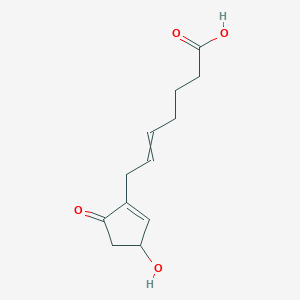


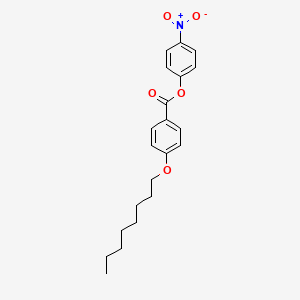



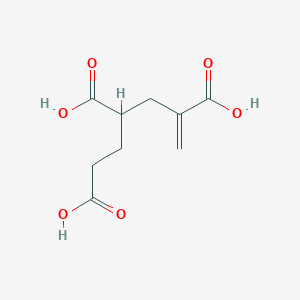
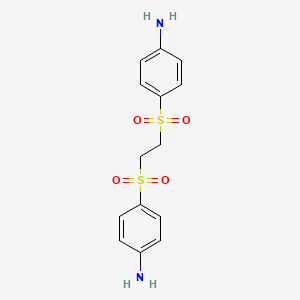
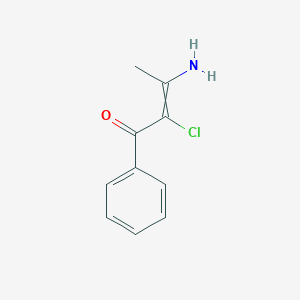
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
